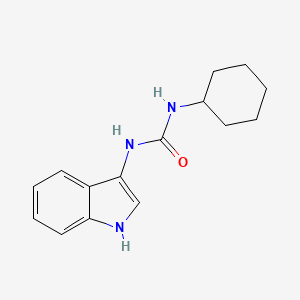

1-cyclohexyl-3-(1H-indol-3-yl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-15(17-11-6-2-1-3-7-11)18-14-10-16-13-9-5-4-8-12(13)14/h4-5,8-11,16H,1-3,6-7H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZXRBAJDZDRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 1-cyclohexyl-3-(1H-indol-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-cyclohexyl-3-(1H-indol-3-yl)urea. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile.

Chemical Identity and Properties

This compound is an unsymmetrical urea derivative featuring a cyclohexyl group and a 3-indolyl moiety. The urea linkage acts as a rigid hydrogen bond donor and acceptor, a common feature in many biologically active molecules.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Comments |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₅H₁₉N₃O | - |

| Molecular Weight | 257.33 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to off-white crystalline solid. | Based on the general appearance of urea derivatives.[2] |

| Melting Point | Expected to be a solid with a defined melting point, likely >150 °C. | N,N'-diaryl ureas and N-alkyl-N'-aryl ureas are typically crystalline solids with relatively high melting points.[3] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | The urea functional group can participate in hydrogen bonding, enhancing solubility in protic solvents. The overall hydrophobicity is influenced by the cyclohexyl and indole rings.[1] |

| LogP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 2.5 - 3.5. | This indicates moderate lipophilicity, which is often favorable for crossing biological membranes. |

| Hydrogen Bond Donors | 2 | The N-H groups of the urea and the indole ring. |

| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the urea group. |

Synthesis and Experimental Protocols

The most direct and common method for the synthesis of unsymmetrical ureas is the reaction of an amine with an isocyanate.[3][4] In this case, the synthesis would involve the reaction of 3-aminoindole with cyclohexyl isocyanate.

Proposed Synthesis of this compound

The reaction of 3-aminoindole with cyclohexyl isocyanate in an inert solvent is the most probable synthetic route. The reaction is typically exothermic and proceeds readily at room temperature.[5][6]

Experimental Protocol:

-

Preparation of Reactants:

-

3-Aminoindole can be synthesized via several methods, including the reduction of 3-nitroindole or through multi-component reactions.[7][8][9] Due to the potential instability of free 3-aminoindole, it is often generated in situ or used immediately after preparation.[7]

-

Cyclohexyl isocyanate is a commercially available reagent.

-

-

Reaction Procedure:

-

Dissolve 1.0 equivalent of 3-aminoindole in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add 1.0 equivalent of cyclohexyl isocyanate dropwise at room temperature with stirring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for the target compound are not available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the indole ring (δ 7.0-8.0 ppm).- N-H protons of the urea and indole (broad signals, δ 5.0-9.0 ppm, depending on solvent).- Protons of the cyclohexyl ring (aliphatic region, δ 1.0-4.0 ppm). |

| ¹³C NMR | - Carbonyl carbon of the urea (δ 155-160 ppm).- Aromatic carbons of the indole ring (δ 100-140 ppm).- Carbons of the cyclohexyl ring (δ 20-60 ppm). |

| IR (Infrared) Spectroscopy | - N-H stretching vibrations (around 3300 cm⁻¹).- C=O stretching of the urea (around 1650 cm⁻¹).- C-N stretching and N-H bending vibrations (1500-1600 cm⁻¹).- Aromatic C-H stretching (above 3000 cm⁻¹). |

| Mass Spectrometry (MS) | - Expected molecular ion peak (M⁺) at m/z = 257.1528 (for C₁₅H₁₉N₃O). |

Potential Biological Activity and Signaling Pathways

Urea derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[10] The indole moiety is also a well-known pharmacophore present in many natural products and synthetic drugs. The combination of these two functionalities in this compound suggests potential for biological activity.

Many indolyl-urea derivatives have been investigated as inhibitors of various enzymes, including kinases and efflux pumps in bacteria.[11] For instance, certain indole-containing compounds act as inhibitors of the NorA efflux pump in Staphylococcus aureus, which is responsible for antibiotic resistance.[11]

Structure-Activity Relationships (SAR) - A Logical Framework

Based on studies of related urea derivatives, the following logical relationships regarding structure and activity can be proposed for this compound and its potential analogs.

Conclusion

This compound is a molecule of interest at the interface of heterocyclic chemistry and medicinal research. While direct experimental data is sparse, its structural features suggest it is a stable, crystalline solid with moderate lipophilicity. Its synthesis is readily achievable through standard organic chemistry methods. The presence of the indolyl-urea scaffold suggests a potential for biological activity, warranting further investigation into its properties and applications in drug discovery and development. This guide provides a foundational understanding for researchers interested in exploring this and related chemical entities.

References

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ureas - Wikipedia [en.wikipedia.org]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. rsc.org [rsc.org]

- 7. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alkylurea and derivatives | lookchem [lookchem.com]

- 11. 1-(1H-indol-3-yl)ethanamine derivatives as potent Staphylococcus aureus NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-cyclohexyl-3-(1H-indol-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-cyclohexyl-3-(1H-indol-3-yl)urea, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols for characterization, and summarizes key quantitative data. Furthermore, it explores the potential biological relevance of this compound within the context of known signaling pathways targeted by related indole-urea derivatives.

Synthesis and Structure

The synthesis of this compound is predicated on the formation of a urea linkage between a cyclohexyl moiety and an indole scaffold. The most direct and common synthetic route involves the reaction of 3-aminoindole with cyclohexyl isocyanate.

This reaction proceeds via nucleophilic addition of the amino group of 3-aminoindole to the electrophilic carbonyl carbon of cyclohexyl isocyanate.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound.

Synthesis of this compound

Materials:

-

3-Aminoindole

-

Cyclohexyl isocyanate

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 3-aminoindole in anhydrous dichloromethane.

-

Stir the solution at room temperature.

-

Add 1.05 equivalents of cyclohexyl isocyanate dropwise to the stirred solution over a period of 15-20 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a precipitate of the product will form.

-

Filter the precipitate and wash with a small amount of cold anhydrous dichloromethane.

-

Further wash the precipitate with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to yield this compound.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the molecule.

Data Presentation

The following tables summarize the predicted and literature-derived quantitative data for this compound and its close analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.8 | s | 1H | Indole N-H |

| ~8.5 | s | 1H | Urea N-H (indole side) |

| ~7.6 | d | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| ~7.2 | s | 1H | Ar-H (indole C2) |

| ~7.0-7.1 | m | 2H | Ar-H |

| ~6.2 | d | 1H | Urea N-H (cyclohexyl side) |

| ~3.5 | m | 1H | Cyclohexyl C-H |

| ~1.8 | m | 2H | Cyclohexyl CH₂ |

| ~1.6 | m | 2H | Cyclohexyl CH₂ |

| ~1.3 | m | 6H | Cyclohexyl CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C=O (Urea) |

| ~136.5 | Indole C7a |

| ~128.0 | Indole C3a |

| ~123.0 | Indole C2 |

| ~121.0 | Indole C5 |

| ~119.0 | Indole C6 |

| ~118.5 | Indole C4 |

| ~111.5 | Indole C7 |

| ~105.0 | Indole C3 |

| ~48.0 | Cyclohexyl C1 |

| ~33.0 | Cyclohexyl C2, C6 |

| ~25.5 | Cyclohexyl C3, C5 |

| ~24.5 | Cyclohexyl C4 |

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching (indole and urea) |

| ~2930, 2850 | C-H stretching (cyclohexyl) |

| ~1630 | C=O stretching (urea) |

| ~1560 | N-H bending (urea) |

| ~740 | C-H bending (aromatic) |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₅H₁₉N₃O |

| Molecular Weight | 257.33 g/mol |

| Exact Mass (ESI-HRMS) [M+H]⁺ | Calculated: 258.1601; Found: (Expected to be within ± 5 ppm) |

Biological Activity and Signaling Pathways

Indole and urea moieties are prevalent in a multitude of biologically active compounds, including numerous approved drugs.[1] Derivatives of indole-urea, in particular, have garnered significant attention for their potential as anticancer agents.[2][3] These compounds are known to exert their effects by modulating various cellular signaling pathways that are often dysregulated in cancer.

One of the key pathways implicated in cancer cell proliferation, survival, and growth is the PI3K/Akt/mTOR pathway.[4] Several studies have demonstrated that indole-based compounds can inhibit this critical signaling cascade.[2][5][6]

While the specific activity of this compound has not been extensively reported, its structural similarity to known kinase inhibitors suggests it may also target such pathways. The urea moiety is a key pharmacophore in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[7][8] Therefore, it is plausible that this compound could exhibit inhibitory activity against kinases within the PI3K/Akt/mTOR pathway or other cancer-related kinase families. Further biological evaluation is warranted to elucidate the specific molecular targets and mechanism of action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

In-Depth Technical Guide: 1-cyclohexyl-3-(1H-indol-3-yl)urea

Disclaimer: Extensive searches of scientific and patent databases did not yield specific information regarding the compound 1-cyclohexyl-3-(1H-indol-3-yl)urea. As such, a CAS number is not available, and all data presented herein, including synthesis protocols and potential biological activities, are hypothetical and based on the properties of structurally similar molecules. This document is intended to serve as a theoretical guide for researchers, scientists, and drug development professionals.

Introduction

Urea derivatives incorporating indole scaffolds are a prominent class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The indole moiety, a key structural feature in many natural and synthetic bioactive molecules, can participate in various biological interactions. The cyclohexyl urea component can influence properties such as solubility, metabolic stability, and receptor binding. This guide outlines a plausible synthetic route for this compound and discusses potential, albeit speculative, biological applications based on related structures.

Chemical Properties (Hypothetical)

A summary of projected chemical properties for this compound is presented below. These are estimations and would require experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₉N₃O |

| Molecular Weight | 257.33 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. |

| Melting Point | Not available |

Hypothetical Synthesis

The synthesis of this compound can be envisioned through a two-step process, commencing with the synthesis of the key intermediate, 3-aminoindole.

Synthesis of 3-Aminoindole

Several methods for the synthesis of 3-aminoindoles have been reported in the literature. One common approach involves the reduction of 3-nitroindole.

Experimental Protocol:

-

Nitration of Indole: Indole is treated with a nitrating agent, such as nitric acid in the presence of a dehydrating agent like sulfuric acid, at low temperatures to yield 3-nitroindole. The reaction is typically performed in an inert solvent.

-

Reduction of 3-Nitroindole: The resulting 3-nitroindole is then reduced to 3-aminoindole. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation using a palladium catalyst.

-

Purification: The crude 3-aminoindole is purified by column chromatography on silica gel.

Synthesis of this compound

The final step involves the reaction of 3-aminoindole with cyclohexyl isocyanate.

Experimental Protocol:

-

Reaction Setup: 3-aminoindole is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: An equimolar amount of cyclohexyl isocyanate is added dropwise to the solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Technical Guide: 1-Cyclohexyl-3-(1H-indol-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

This technical guide provides an in-depth overview of 1-cyclohexyl-3-(1H-indol-3-yl)urea, a molecule of interest in medicinal chemistry and drug discovery.

| Property | Value |

| Molecular Formula | C₁₅H₁₉N₃O |

| Molecular Weight | 257.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not yet assigned |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 3-aminoindole with cyclohexyl isocyanate. This method is a standard procedure for the formation of urea derivatives.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Methodology

-

Reaction Setup: To a solution of 3-aminoindole (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add cyclohexyl isocyanate (1 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitate formed is collected by filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., cold diethyl ether or hexane) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a solvent system such as ethanol/water to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

While specific experimental data for this compound is not yet available in the public domain, the structural motifs of an indole ring and a urea linker are present in many biologically active molecules.[1][2] This suggests potential for this compound in various therapeutic areas.

Potential as an Anticancer Agent

Urea derivatives are known to exhibit anticancer activity through various mechanisms.[3] One potential pathway involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The indole nucleus is also a common feature in many anticancer agents.[4]

Caption: Hypothesized kinase inhibition pathway for anticancer activity.

Potential as an Antimicrobial Agent

Indole derivatives have been extensively studied for their antimicrobial properties.[5] The mechanism of action can vary, but often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. The urea functional group can also contribute to antimicrobial activity.

Caption: Potential mechanisms of antimicrobial action.

Future Directions

Further research is required to fully elucidate the physicochemical properties, synthetic optimization, and biological activity of this compound. Experimental validation of its potential anticancer and antimicrobial effects, along with the identification of specific molecular targets and signaling pathways, will be crucial for its development as a potential therapeutic agent.

References

- 1. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. US4740618A - Process for the preparation of monocyclohexylurea - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. escholarship.org [escholarship.org]

An In-depth Technical Guide to 1-Cyclohexyl-3-(1H-indol-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-cyclohexyl-3-(1H-indol-3-yl)urea. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document focuses on its systematically determined IUPAC name and provides general context based on related urea-containing compounds. The guide is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in the potential applications of novel urea derivatives. We will explore the structural characteristics and extrapolate potential biological activities and experimental approaches based on analogous compounds.

Chemical Identity and Nomenclature

The accurate and unambiguous identification of a chemical compound is paramount for scientific communication and research. The systematic name for the compound with the structure this compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound

This name is derived by identifying the principal functional group, which is urea. The urea core is substituted on its nitrogen atoms. One nitrogen is attached to a cyclohexyl group, and the other to the 3-position of a 1H-indole ring system. The numbering of the substituents on the urea nitrogens is assigned to give the lower locant to the more complex substituent, in this case, the indolyl group.

While a specific CAS Number for this compound is not readily found in the searched databases, closely related structures have been cataloged. For instance, N,N'-Dicyclohexyl-N-[4-(1H-indol-3-yl)butanoyl]urea is a more complex derivative with a known crystal structure[1].

Physicochemical Properties (Predicted)

Due to the absence of specific experimental data for this compound, the following table summarizes predicted physicochemical properties. These values are estimations based on computational models and should be confirmed experimentally.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₅H₁₉N₃O | |

| Molecular Weight | 257.33 g/mol | |

| XLogP3 | 3.1 | A measure of lipophilicity. |

| Hydrogen Bond Donors | 3 | (Two N-H from urea, one N-H from indole) |

| Hydrogen Bond Acceptors | 2 | (One C=O from urea, one N from indole) |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 71.3 Ų |

These properties are computationally generated and serve as a preliminary guide for experimental design.

Extrapolated Biological Context and Potential Signaling Pathways

Urea-based compounds are a prominent class of molecules in medicinal chemistry, with a wide range of biological activities. Many urea derivatives act as inhibitors of various enzymes or as modulators of receptor signaling.

Based on the structural motifs present in this compound—namely the cyclohexyl, urea, and indole moieties—we can hypothesize potential biological targets and signaling pathway interactions. For example, various substituted ureas are known inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids[2]. Inhibition of sEH can lead to anti-inflammatory and analgesic effects.

The indole nucleus is a privileged scaffold in drug discovery, found in numerous natural products and synthetic drugs with diverse pharmacological activities. Phenyl urea derivatives, which share structural similarities, have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and a target in cancer immunotherapy[3].

A potential, though speculative, signaling pathway that could be modulated by a compound like this compound, assuming it acts as an sEH inhibitor, is depicted below.

Caption: Hypothetical signaling pathway of sEH inhibition.

General Experimental Protocols for Synthesis and Characterization

While a specific synthesis for this compound is not detailed in the provided search results, a general and robust method for the synthesis of unsymmetrical ureas involves the reaction of an isocyanate with an amine. The following represents a plausible synthetic workflow.

A. General Synthesis of 1,3-Disubstituted Ureas

A common method for preparing compounds of this class is the reaction of an amine with an isocyanate. For the target molecule, this could involve either reacting 3-aminoindole with cyclohexyl isocyanate or 3-indolyl isocyanate with cyclohexylamine. The former is often more practical due to the commercial availability of the starting materials.

Caption: General synthetic workflow for this compound.

B. Experimental Procedure (Illustrative)

-

Reaction Setup: To a solution of 3-aminoindole (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclohexyl isocyanate (1.05 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

This protocol is a general guideline, and optimization of reaction conditions, solvents, and purification methods would be necessary.

Conclusion and Future Directions

This compound is a molecule with potential for biological activity, given the pharmacological relevance of its constituent chemical moieties. This guide has established its formal IUPAC nomenclature and provided a framework for its synthesis and characterization based on established chemical principles.

Future research should focus on the actual synthesis and in vitro screening of this compound against a panel of relevant biological targets, such as sEH, IDO1, and various kinases and GPCRs. Positive hits would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and eventual in vivo testing. The lack of current data highlights an opportunity for novel research in the field of medicinal chemistry.

References

- 1. N,N'-Dicyclohexyl-N-[4-(1H-indol-3-yl)butanoyl]urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Biological Activity of 1-cyclohexyl-3-(1H-indol-3-yl)urea Remains Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the current understanding of the biological activity of 1-cyclohexyl-3-(1H-indol-3-yl)urea. Despite the keen interest in urea derivatives for drug development, this specific compound appears to be largely unexplored, with no publicly available data on its mechanism of action, associated signaling pathways, or quantitative efficacy.

While the core structure of a cyclohexyl urea linked to an indole moiety suggests potential for biological activity, extensive searches have not yielded any specific studies on this particular molecule. Research into analogous compounds, however, offers some tantalizing clues into its potential therapeutic applications.

For instance, various derivatives of 1-cyclohexyl-3-phenylurea have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids that regulate blood pressure, inflammation, and pain. Similarly, other indole-containing urea compounds have demonstrated a range of biological effects, including antimicrobial and anticancer activities.

The absence of specific data for this compound means that no quantitative data, such as IC50 or EC50 values, can be summarized. Consequently, it is not possible to provide detailed experimental protocols for assays that have not been performed or to construct diagrams of uncharacterized signaling pathways.

This lack of information presents a clear opportunity for future research. The synthesis and biological evaluation of this compound could uncover novel pharmacological properties and contribute valuable knowledge to the field of medicinal chemistry. Investigators undertaking such a study would be charting new territory, with the potential to identify a new class of therapeutic agents. Until such studies are conducted and published, the biological profile of this intriguing molecule will remain a matter of speculation.

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 1-cyclohexyl-3-(1H-indol-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a hypothesized mechanism of action for 1-cyclohexyl-3-(1H-indol-3-yl)urea based on extensive analysis of structurally similar compounds. As of the date of this publication, no direct experimental studies on the specific biological activity of this compound have been identified in the public domain. The proposed mechanism should therefore be considered a well-informed starting point for further investigation.

Introduction

This compound is a synthetic molecule featuring a cyclohexyl-urea scaffold linked to an indole moiety. While this specific compound is not extensively characterized in scientific literature, its structural components are present in numerous biologically active molecules. Analysis of analogous compounds strongly suggests that this compound may function as a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of signaling lipids, and its inhibition has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. This guide will provide an in-depth exploration of this putative mechanism of action, supported by data from related compounds, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Putative Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The most probable mechanism of action for this compound is the inhibition of soluble epoxide hydrolase (sEH). The N,N'-disubstituted urea motif, particularly with a cyclohexyl group, is a well-established pharmacophore for potent sEH inhibitors.

Soluble epoxide hydrolase is a cytosolic enzyme responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and function as important signaling molecules with vasodilatory, anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.

By inhibiting sEH, this compound would prevent the degradation of EETs, thereby increasing their bioavailability and potentiating their beneficial physiological effects.

Quantitative Data from Structurally Related sEH Inhibitors

To contextualize the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various cyclohexyl-urea derivatives against soluble epoxide hydrolase.

| Compound Name | sEH IC50 (nM) |

| 1-Cyclohexyl-3-dodecyl urea (CDU) | Not specified, but described as highly selective |

| N,N'-dicyclohexylurea | 52 |

| 1-(3-Chloro-phenyl)-3-cyclohexyl-urea | 190 |

| 1-Cyclohexyl-3-(4-methoxy-phenyl)-urea | 230 |

| 1-Cyclohexyl-3-phenethyl-urea | 160 |

| 1-Cyclohexyl-3-(1-propionylpiperidin-4-yl)urea | 3.5 |

This data is compiled from various sources and is intended for comparative purposes.

Signaling Pathway

The proposed mechanism of action involves the modulation of the arachidonic acid cascade. The following diagram illustrates the central role of sEH and the effect of its inhibition.

Caption: Putative signaling pathway of this compound via sEH inhibition.

Experimental Protocols: sEH Inhibition Assay

To validate the hypothesized mechanism of action, a key experiment would be to determine the in vitro inhibitory potency of this compound against recombinant human sEH. A common method is a fluorescent-based assay.

Objective: To determine the IC50 value of this compound for human soluble epoxide hydrolase.

Materials:

-

Recombinant human sEH

-

(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the fluorescent substrate

-

Test compound (this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Methodology:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add a small volume of the test compound dilution to each well. Include a positive control (a known sEH inhibitor) and a negative control (DMSO vehicle).

-

Add the recombinant human sEH enzyme to each well and incubate for a short period at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate, PHOME.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader. The hydrolysis of PHOME by sEH generates a fluorescent product.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the experimental workflow for the sEH inhibition assay.

Caption: Experimental workflow for determining the sEH inhibitory activity.

Alternative and Secondary Mechanisms

While sEH inhibition is the most probable primary mechanism, the indole nucleus present in this compound is associated with a broad range of biological activities. It is plausible that this compound could exhibit secondary activities, including:

-

Antimicrobial Activity: Indole derivatives have been reported to inhibit bacterial DNA gyrase and topoisomerase IV.[1]

-

Anticancer Activity: Some urea-containing compounds have been investigated for their potential to inhibit receptor tyrosine kinases like EGFR.

Further experimental validation is required to explore these potential secondary mechanisms.

Conclusion

Based on robust evidence from structurally related analogs, this compound is hypothesized to act as an inhibitor of soluble epoxide hydrolase. This mechanism would lead to an increase in the levels of beneficial epoxyeicosatrienoic acids, suggesting potential therapeutic applications in cardiovascular and inflammatory diseases. The provided experimental protocol for an sEH inhibition assay offers a direct path to validate this hypothesis. Future research should focus on the synthesis and in vitro and in vivo characterization of this compound to confirm its mechanism of action and evaluate its therapeutic potential.

References

Potential Therapeutic Targets of 1-cyclohexyl-3-(1H-indol-3-yl)urea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the compound 1-cyclohexyl-3-(1H-indol-3-yl)urea. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes findings from structurally related cyclohexyl-urea and indolyl-urea derivatives to extrapolate potential mechanisms of action and therapeutic applications. The primary putative targets identified include soluble epoxide hydrolase (sEH) and indoleamine 2,3-dioxygenase 1 (IDO1). Additionally, broader anticancer and antioxidant activities are explored as potential therapeutic avenues. This guide furnishes detailed experimental protocols for assessing these potential activities and presents quantitative data from analogous compounds to inform future research and drug development efforts.

Introduction

Urea-based compounds represent a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The molecule this compound combines the structural features of a cyclohexyl-urea moiety, known for its role in inhibiting hydrolytic enzymes, and an indole group, a common pharmacophore in oncology and immunology. This unique combination suggests that the compound may interact with multiple biological targets, offering potential therapeutic benefits in various disease contexts. This whitepaper will delve into the most probable therapeutic targets based on the current understanding of similar chemical entities.

Potential Therapeutic Targets

Soluble Epoxide Hydrolase (sEH) Inhibition

Structurally similar N,N'-disubstituted ureas are well-documented inhibitors of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH increases the bioavailability of EETs, making it a promising strategy for the treatment of hypertension, inflammation, and pain. Given that compounds like 1,3-dicyclohexylurea are potent sEH inhibitors, it is highly probable that this compound also exhibits this activity.

Table 1: sEH Inhibitory Activity of Structurally Related Urea Derivatives

| Compound/Reference | Structure | IC₅₀ (nM) | Assay System |

| 1,3-Dicyclohexylurea | Cyclohexyl-urea-Cyclohexyl | Low nM range | Recombinant human sEH |

| t-AUCB | Adamantyl-urea-cyclohexyl-benzoic acid | 1.3 ± 0.05 | Recombinant human sEH |

| N-Cyclohexyl-N'-(3-phenylpropyl)-Urea | Cyclohexyl-urea-phenylpropyl | Not specified | Not specified |

| Peptidyl-urea derivatives | Cyclohexyl/Adamantyl-urea-amino acid | Kᵢ = 15 | Human sEH |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

The indole moiety is a key structural feature in many known inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell-mediated immune responses.[1][2][3][4] Inhibition of IDO1 is therefore a clinically validated strategy in cancer immunotherapy. The presence of the indole group in this compound suggests its potential as an IDO1 inhibitor.

Table 2: IDO1 Inhibitory Activity of Structurally Related Indole Derivatives

| Compound/Reference | Structure | IC₅₀ (nM) | Assay System |

| Epacadostat | N/A | ~10 | HeLa cell-based assay |

| Naphthoquinone derivative (Compound 38) | N/A | 26 | Not specified |

| Xestospongia vansoesti natural product (Compound 39) | N/A | 4000 | IDO1 enzyme assay |

Anticancer and Antioxidant Activities

Various urea derivatives have demonstrated direct antiproliferative effects against cancer cell lines and have shown antioxidant properties.[5][6][7] The mechanisms for these activities are often multifactorial and can include the inhibition of protein kinases, induction of apoptosis, and scavenging of reactive oxygen species. The combination of the urea scaffold with an indole ring, a known pharmacophore in anticancer agents, suggests that this compound may possess intrinsic anticancer and antioxidant potential.

Table 3: Anticancer and Antioxidant Activities of Related Urea Derivatives

| Compound/Reference | Activity | IC₅₀/EC₅₀ (µM) | Cell Line/Assay |

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Anticancer | PGI: 75-90% at 10 µM | Various NCI-60 cell lines |

| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant | 15.99 ± 0.10 | DPPH assay |

| Suramin analogues | Anticancer | 31-500 | Various cancer cell lines |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Putative inhibition of the sEH pathway by this compound.

Caption: Postulated inhibition of the IDO1 pathway by this compound.

Experimental Workflows

Caption: General workflow for an in vitro sEH inhibition assay.

Caption: Workflow for a cell-based IDO1 inhibition assay.

Detailed Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is adapted from commercially available fluorometric inhibitor screening kits.

Materials:

-

Recombinant human sEH enzyme

-

sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., 1,3-dicyclohexylurea)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in sEH assay buffer. The final DMSO concentration should not exceed 1%.

-

Add 50 µL of the sEH enzyme solution to each well of the microplate.

-

Add 50 µL of the diluted test compound, positive control, or buffer (for enzyme control and blank wells) to the respective wells.

-

Incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the sEH substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation 330 nm, emission 465 nm) every minute for 30 minutes in a kinetic mode.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay (Cell-Based)

This protocol is based on the measurement of kynurenine produced by IDO1-expressing cells.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SK-OV-3)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

Recombinant human interferon-gamma (IFN-γ)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Epacadostat)

-

96-well cell culture plate

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent: p-dimethylaminobenzaldehyde in acetic acid)

-

Microplate reader for absorbance measurement

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Prepare serial dilutions of the test compound and positive control in cell culture medium.

-

Remove the IFN-γ containing medium and add 100 µL of fresh medium containing the test compound or positive control to the cells.

-

Incubate the plate for 48-72 hours.

-

After incubation, carefully collect 80 µL of the supernatant from each well.

-

Add 40 µL of 30% trichloroacetic acid to each supernatant sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the samples to pellet any precipitate.

-

Transfer 50 µL of the clarified supernatant to a new 96-well plate.

-

Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 490 nm.

-

Create a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine in each sample and determine the percent inhibition.

-

Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound and positive control for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability for each treatment group compared to the untreated control.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Test compound dissolved in methanol

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in methanol.

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the test compound, positive control, or methanol (for the blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

-

Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a modulator of key therapeutic targets. The most promising avenues for investigation are the inhibition of soluble epoxide hydrolase and indoleamine 2,3-dioxygenase 1, with the possibility of direct anticancer and antioxidant effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's therapeutic potential. Further preclinical studies are warranted to validate these hypotheses and to elucidate the full pharmacological profile of this compound.

References

- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 7. mdpi.com [mdpi.com]

1-Cyclohexyl-3-(1H-indol-3-yl)urea: A Potential Soluble Epoxide Hydrolase Inhibitor for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By converting these anti-inflammatory and vasodilatory molecules into their less active diol counterparts, sEH plays a significant role in the regulation of blood pressure, inflammation, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. Urea-based compounds have been extensively investigated as potent sEH inhibitors, with numerous analogues demonstrating high efficacy. This technical guide explores the potential of 1-cyclohexyl-3-(1H-indol-3-yl)urea as a soluble epoxide hydrolase inhibitor, providing a comprehensive overview of the underlying biological pathways, methodologies for its evaluation, and a comparative analysis of related compounds. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages data from structurally similar urea-based inhibitors to provide a foundational understanding for future research and development.

The Soluble Epoxide Hydrolase Signaling Pathway

The cytochrome P450 (CYP) epoxygenase pathway metabolizes arachidonic acid into four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are potent signaling molecules with a variety of biological effects, including vasodilation, anti-inflammatory actions, and promotion of angiogenesis. The enzyme soluble epoxide hydrolase (sEH) terminates the signaling of EETs by hydrolyzing the epoxide group to form the corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active.[1][2][3] Inhibition of sEH prevents the degradation of EETs, thereby augmenting their beneficial effects.

Urea-Based Inhibitors of Soluble Epoxide Hydrolase

A significant class of sEH inhibitors is based on a 1,3-disubstituted urea pharmacophore. These compounds have been shown to be potent and selective inhibitors of sEH.[4] The urea moiety is critical for binding to the catalytic site of the enzyme. Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the urea nitrogen atoms significantly influences the inhibitory potency and pharmacokinetic properties of these compounds.[5]

| Compound Name | sEH IC50 (human) | sEH IC50 (murine) | Reference |

| 1,3-Dicyclohexylurea (DCU) | Potent inhibitor | Potent inhibitor | --INVALID-LINK-- |

| 1-Cyclohexyl-3-dodecyl urea (CDU) | Highly selective inhibitor | - | --INVALID-LINK-- |

| sEH inhibitor-1 (TCPU) | 0.4 nM | 5.3 nM | --INVALID-LINK-- |

| CUDA | 112 nM | 11.1 nM | --INVALID-LINK-- |

Experimental Protocols for Evaluation of sEH Inhibitors

The evaluation of a novel compound as a potential sEH inhibitor involves a series of in vitro and in vivo experiments.

Synthesis of this compound

A general method for the synthesis of 1,3-disubstituted ureas involves the reaction of an isocyanate with an amine. For the synthesis of this compound, 3-aminoindole would be reacted with cyclohexyl isocyanate in an appropriate solvent.

In Vitro sEH Inhibition Assay

A common method to determine the inhibitory potency of a compound against sEH is a fluorescence-based assay. This assay utilizes a non-fluorescent substrate that is converted by sEH into a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

-

Recombinant human or murine sEH

-

sEH assay buffer (e.g., Tris-HCl or sodium phosphate buffer, pH 7.4)

-

Bovine serum albumin (BSA)

-

Non-fluorescent sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the sEH enzyme to each well.

-

Add the different concentrations of the test compound or vehicle control (DMSO) to the wells.

-

Incubate the plate for a short period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the sEH substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for the product of CMNPC) over time (kinetic assay) or at a fixed endpoint.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Pharmacokinetic and Efficacy Studies

Following promising in vitro results, the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and in vivo efficacy of this compound would need to be evaluated in animal models.

Pharmacokinetic Studies: The compound would be administered to animals (e.g., mice or rats) via different routes (e.g., oral, intravenous). Blood samples would be collected at various time points, and the concentration of the compound and its potential metabolites would be determined using techniques like liquid chromatography-mass spectrometry (LC-MS).

Efficacy Studies: The therapeutic potential of the compound would be assessed in relevant animal models of disease. For example, its anti-hypertensive effects could be studied in spontaneously hypertensive rats, and its anti-inflammatory and analgesic properties could be evaluated in models of inflammation and pain.

Conclusion and Future Directions

The inhibition of soluble epoxide hydrolase represents a compelling strategy for the development of novel therapeutics for a variety of diseases. The class of urea-based inhibitors has been particularly fruitful, yielding compounds with high potency and favorable pharmacological profiles. While direct evidence for the sEH inhibitory activity of this compound is currently lacking in the scientific literature, its structural similarity to known urea-based sEH inhibitors suggests it is a promising candidate for investigation.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this compound. Determining its IC50 value against sEH, assessing its selectivity over other hydrolases, and characterizing its pharmacokinetic and pharmacodynamic properties will be crucial steps in elucidating its therapeutic potential. The detailed experimental protocols and comparative data presented in this guide provide a solid framework for initiating such an investigation. The indole moiety may offer unique interactions within the sEH active site or modulate the physicochemical properties of the molecule, potentially leading to a novel and effective sEH inhibitor.

References

- 1. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain [escholarship.org]

Technical Guide: Solubility of 1-cyclohexyl-3-(1H-indol-3-yl)urea in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the compound 1-cyclohexyl-3-(1H-indol-3-yl)urea in dimethyl sulfoxide (DMSO), a crucial parameter for its handling, formulation, and application in various research and development settings, particularly in drug discovery. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of standardized experimental protocols for determining solubility in DMSO, alongside a discussion of the general solubility characteristics of related urea-based compounds.

Introduction

This compound belongs to a class of urea derivatives that are of significant interest in medicinal chemistry. Urea-based compounds are known to exhibit a wide range of biological activities. The indole nucleus is a common scaffold in many pharmacologically active molecules. Understanding the solubility of this compound in DMSO is fundamental for its use in biological screening, as DMSO is a standard solvent for creating stock solutions of test compounds.

Solubility Data

Quantitative solubility data for this compound in DMSO is not prominently reported in scientific literature. However, for practical laboratory purposes, a qualitative assessment is often the first step. The following table provides a general framework for classifying solubility.

| Solubility Classification | Approximate Concentration Range (mg/mL) | Description |

| Very Soluble | > 100 | Dissolves readily at high concentrations. |

| Freely Soluble | 10 - 100 | Forms a solution at a wide range of concentrations. |

| Soluble | 1 - 10 | Dissolves to a practical concentration for most screening assays. |

| Sparingly Soluble | 0.1 - 1 | Limited solubility, may require optimization for stock solutions. |

| Slightly Soluble | < 0.1 | Difficult to dissolve to a sufficient concentration for many applications. |

| Insoluble | Negligible | Does not form a solution at a meaningful concentration. |

Note: The above table is a general guide. The actual solubility of this compound in DMSO needs to be determined experimentally.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound in DMSO. The choice of method often depends on the required accuracy, throughput, and available equipment.

Shake-Flask Method (Gold Standard)

This method is considered the most reliable for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of DMSO in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

High-Throughput Kinetic Solubility Assay (DMSO-Based)

This method is suitable for early drug discovery where a rapid assessment of solubility is needed.[2]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Precipitation Induction: Add a specific volume of an aqueous buffer to each dilution.

-

Detection: Measure the turbidity or light scattering of the resulting solutions using a nephelometer or a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility.

NMR-Based Solubility Determination

This technique is useful for accurately determining solubility directly in deuterated DMSO (DMSO-d6).[3][4][5]

Methodology:

-

Sample Preparation: Prepare a saturated solution of the compound in DMSO-d6.

-

Internal Standard: Add a known concentration of an internal standard that does not interact with the compound.

-

NMR Analysis: Acquire a proton (¹H) NMR spectrum of the solution.

-

Quantification: Compare the integral of a characteristic peak of the compound to the integral of the internal standard to calculate the molar concentration.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method followed by HPLC analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-cyclohexyl-3-(1H-indol-3-yl)urea from Cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-cyclohexyl-3-(1H-indol-3-yl)urea, a molecule of interest in medicinal chemistry and drug development. The synthetic route described herein utilizes a one-pot Curtius rearrangement of indole-3-carboxylic acid, facilitated by diphenylphosphoryl azide (DPPA), followed by the in-situ trapping of the resulting isocyanate with cyclohexylamine. This method offers a safe and efficient alternative to traditional multi-step procedures that involve the isolation of potentially hazardous acyl azide intermediates. Additionally, this note explores the potential biological relevance of indolyl urea compounds by discussing their interaction with key cellular signaling pathways, namely the PI3K/Akt/mTOR and VEGF pathways.

Introduction

Urea derivatives incorporating an indole scaffold are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The indole moiety can mimic the structure of tryptophan and interact with various biological targets, while the urea functional group is a key pharmacophore capable of forming multiple hydrogen bonds with receptor active sites. The target molecule, this compound, combines these features, making it a valuable candidate for further investigation in drug discovery programs.

The synthetic strategy outlined in this protocol is based on the Curtius rearrangement, a versatile reaction for the conversion of carboxylic acids to amines, carbamates, or ureas.[1] The use of diphenylphosphoryl azide (DPPA) allows for the direct conversion of the carboxylic acid to the corresponding acyl azide, which then rearranges to the isocyanate in the same reaction vessel.[2] This one-pot procedure is advantageous as it avoids the isolation of the potentially explosive acyl azide intermediate. The subsequent addition of cyclohexylamine to the reaction mixture efficiently traps the in-situ generated indole-3-isocyanate to yield the desired urea product.

Experimental Protocol

This protocol is a general method adapted for the synthesis of this compound based on established one-pot Curtius rearrangement procedures.

Materials:

-

Indole-3-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et3N)

-

Anhydrous Toluene

-

Cyclohexylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Infrared spectrometer

-

Mass spectrometer

Procedure:

Step 1: One-pot synthesis of this compound

-

To a dry round-bottom flask under an inert atmosphere, add indole-3-carboxylic acid (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

Carefully add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC (disappearance of the starting material). During this step, the acyl azide is formed and undergoes Curtius rearrangement to the isocyanate.

-

After the rearrangement is complete, cool the reaction mixture to room temperature.

-

Add cyclohexylamine (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for an additional 2-6 hours, or until the isocyanate is fully consumed (monitor by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak at ~2250 cm⁻¹).

-

Upon completion, cool the reaction mixture and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Representative Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| Indole-3-carboxylic acid | 1.0 eq |

| Cyclohexylamine | 1.2 eq |

| Diphenylphosphoryl azide (DPPA) | 1.1 eq |

| Triethylamine | 1.1 eq |

| Reaction Conditions | |

| Solvent | Toluene |

| Curtius Rearrangement Temperature | Reflux (~110 °C) |

| Curtius Rearrangement Time | 2-4 h |

| Urea Formation Temperature | Room Temperature |

| Urea Formation Time | 2-6 h |

| Product Characterization (Hypothetical) | |

| Yield | 75-85% |

| Melting Point | Not reported |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1 (br s, 1H, indole NH), 7.6 (d, 1H), 7.4 (d, 1H), 7.2-7.1 (m, 2H), 6.5 (br s, 1H, urea NH), 4.8 (br s, 1H, urea NH), 3.8 (m, 1H, cyclohexyl CH), 2.0-1.1 (m, 10H, cyclohexyl CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.0 (C=O), 136.5, 126.0, 122.5, 120.0, 119.0, 111.5, 108.0, 49.0 (cyclohexyl CH), 33.5 (cyclohexyl CH₂), 25.5 (cyclohexyl CH₂), 24.8 (cyclohexyl CH₂) |

| IR (KBr) | ν (cm⁻¹): 3300 (N-H stretch), 1630 (C=O stretch, urea), 1550 (N-H bend) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₅H₁₉N₃O, found. |

Note: The spectroscopic data presented are hypothetical and based on the expected structure. Actual values may vary.

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the one-pot synthesis of this compound.

Reaction Mechanism

Caption: Simplified reaction mechanism for the formation of the target urea derivative.

Potential Signaling Pathway Inhibition

Many indole derivatives have been shown to modulate key signaling pathways involved in cell growth, proliferation, and angiogenesis, such as the PI3K/Akt/mTOR and VEGF pathways.[2][3]

References

Application Notes and Protocols for In Vitro Assay of 1-cyclohexyl-3-(1H-indol-3-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-cyclohexyl-3-(1H-indol-3-yl)urea is a small molecule inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs).[1][2] EETs are signaling lipids with anti-inflammatory and vasodilatory properties.[2][3] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[3][4][5] These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against sEH using a fluorescence-based assay.

Data Presentation

The inhibitory activity of this compound and a reference compound against soluble epoxide hydrolase can be quantified and summarized. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | sEH | Fluorescence-based | 15.2 |

| AUDA (positive control) | sEH | Fluorescence-based | 2.0 |

Signaling Pathway

The enzymatic activity of soluble epoxide hydrolase (sEH) plays a crucial role in the metabolism of arachidonic acid. sEH converts epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH, for instance by this compound, blocks this conversion, leading to an accumulation of EETs and thereby enhancing their beneficial effects.

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorescence-based)

This protocol is designed for a 96-well microplate format and is based on the principle that sEH hydrolyzes a non-fluorescent substrate to a fluorescent product.[6] The inhibitory effect of a compound is measured by the reduction in fluorescence signal.

Materials and Reagents:

-

Recombinant human sEH (or other species as required)

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic sEH substrate (e.g., Epoxy Fluor 7 or PHOME)

-

This compound (test compound)

-

AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) or NCND (N-Cyclohexyl-Nʹ-dodecylurea) as a positive control inhibitor[3][6]

-

DMSO (for dissolving compounds)

-

96-well black, flat-bottom microplates

-

Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths will depend on the substrate, e.g., 330/465 nm for Epoxy Fluor 7 or 362/460 nm for other substrates)[3][6]

Experimental Workflow Diagram:

Caption: Experimental Workflow for sEH Inhibition Assay.

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a stock solution of the positive control inhibitor (e.g., AUDA) in DMSO.

-

Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

-

Prepare working solutions by diluting the DMSO serial dilutions into sEH Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

-

-

Assay Plate Setup:

-

Add the diluted test compounds and positive control to the wells of a 96-well plate.

-

Include wells for a "no inhibitor" control (containing only DMSO in assay buffer) and a "no enzyme" control (containing assay buffer and substrate but no enzyme).

-

-

Enzyme Addition and Pre-incubation:

-

Prepare a working solution of the sEH enzyme in sEH Assay Buffer.

-

Add the sEH enzyme solution to all wells except the "no enzyme" control wells.

-

Incubate the plate at room temperature for approximately 10 minutes to allow the inhibitor to bind to the enzyme.[2]

-

-

Reaction Initiation and Incubation:

-

Prepare a working solution of the sEH fluorogenic substrate in sEH Assay Buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control wells) from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Fluorescence of test compound well / Fluorescence of "no inhibitor" control well)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Conclusion

This document provides a comprehensive guide for the in vitro evaluation of this compound as a soluble epoxide hydrolase inhibitor. The detailed protocol for the fluorescence-based assay, along with the data presentation format and visualization of the relevant biological pathway and experimental workflow, offers a robust framework for researchers in the field of drug discovery and development. These methodologies can be adapted for high-throughput screening of other potential sEH inhibitors.[7]

References

- 1. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]